8-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
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Overview
Description
“8-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione” is an organic compound with various properties and applications in scientific experiments. It is part of a collection of rare and unique chemicals provided to early discovery researchers .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 390.895 . Other physical and chemical properties such as melting point, boiling point, density, etc., are not specified in the available data.Scientific Research Applications
Chemical Synthesis and Reactivity
Research into compounds with similar structures has focused on their reactivity and potential as building blocks for more complex molecules. For instance, studies have shown that methylthiopurin-8-ones can be converted into sulphones, which are essential for various chemical reactions and potential drug development (Bergmann, Rahat, & Tamir, 1974). The transformation of dimethylbenzothiophenes by Pseudomonas strains indicates microbial activity's role in altering sulfur-containing compounds, which could be relevant for environmental biodegradation processes or the synthesis of sulfur-modified pharmaceuticals (Kropp, Saftić, Andersson, & Fedorak, 1996).
Pharmacological Potential
The structure's similarity to known biologically active purines suggests potential pharmacological applications. Research on purine derivatives has explored their interactions with various receptors, indicating the possibility of designing new ligands for receptors such as 5-HT1A, 5-HT2A, and 5-HT7, which are involved in mood regulation and could be targets for antidepressant and anxiolytic drugs (Chłoń-Rzepa et al., 2013).
Structural Studies and Materials Science
Investigations into the crystal structure of purine derivatives contribute to our understanding of molecular interactions and can guide the design of materials with specific properties. For example, studies on the crystal structures of 2-aminopurine derivatives provide insights into hydrogen bonding and stacking interactions, which are crucial for designing more effective pharmaceutical compounds (Lynch & Mcclenaghan, 2003).
Safety and Hazards
Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.
properties
IUPAC Name |
8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c1-14-5-4-6-16(11-14)12-27-18-19(25(2)22(29)26(3)20(18)28)24-21(27)30-13-15-7-9-17(23)10-8-15/h4-11H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOREOKYSNYZSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2SCC4=CC=C(C=C4)Cl)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.